Lipophilicity (XLogP3) Comparison: 4-Bromo-2-fluorophenyl vs. Chlorophenyl and meta-Bromo Analogs
The target compound exhibits an XLogP3 value of 3.0, which is significantly higher than the 4-chlorophenyl analog (XLogP3 = 2.8) and the 3-bromophenyl analog (XLogP3 = 2.8), indicating enhanced lipophilicity that can improve membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole: 2.8; 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole: 2.8 |
| Quantified Difference | +0.2 units |
| Conditions | Computational prediction (PubChem XLogP3, Chemsrc LogP) |
Why This Matters
A higher XLogP3 value indicates increased lipophilicity, which is a critical parameter for optimizing a compound's absorption, distribution, and blood-brain barrier penetration in drug development.
- [1] PubChem. (2025). 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole. CID 53427098. View Source
- [2] Chembase. (2025). 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole. ChemBase ID 92617. View Source
